Bis(4-nitrobenzyl) succinate chemical structure and molecular weight
Bis(4-nitrobenzyl) succinate chemical structure and molecular weight
Title: Bis(4-nitrobenzyl) Succinate: Structural Profiling, Synthesis, and Application as a Cleavable Linker
Executive Summary As a Senior Application Scientist in synthetic chemistry and bioconjugation, I frequently encounter the need for bifunctional linkers and robust protecting groups that can withstand complex, multi-step syntheses. Bis(4-nitrobenzyl) succinate (IUPAC: bis[(4-nitrophenyl)methyl] butanedioate) represents a highly specialized scaffold. By esterifying the dicarboxylic succinic acid core with 4-nitrobenzyl alcohol, we generate a molecule that is exceptionally stable under acidic conditions but can be selectively cleaved under mild reductive or photolytic conditions[1][2]. This technical guide elucidates its physicochemical properties, synthetic methodology, and mechanistic utility in drug development.
Physicochemical and Structural Profiling
Bis(4-nitrobenzyl) succinate is built upon a four-carbon succinate backbone. The electron-withdrawing nature of the para-nitro groups on the benzylic esters significantly reduces the electron density at the ester carbonyl, rendering the ester highly resistant to acidic hydrolysis compared to standard unsubstituted benzyl esters[1].
Table 1: Physicochemical Properties of Bis(4-nitrobenzyl) Succinate
| Property | Value |
| Chemical Name | Bis(4-nitrobenzyl) succinate |
| IUPAC Name | Bis[(4-nitrophenyl)methyl] butanedioate |
| CAS Registry Number | 58265-86-4[3] |
| Molecular Formula | C18H16N2O8[3] |
| Molecular Weight | 388.33 g/mol [3][4] |
| Structural Isomers | Bis(4-nitrophenyl) adipate[4] |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
Synthesis Methodology: A Self-Validating Protocol
To synthesize bis(4-nitrobenzyl) succinate with high yield and purity, we bypass Fischer esterification (which is reversible and requires harsh acidic conditions) and instead utilize a nucleophilic acyl substitution pathway. By reacting succinyl chloride with 4-nitrobenzyl alcohol in the presence of a non-nucleophilic base, we drive the reaction to completion irreversibly.
Experimental Protocol:
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Reagent Preparation: Dissolve 4-nitrobenzyl alcohol (2.1 equivalents) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Causality: The slight excess of the alcohol ensures complete di-esterification of the bifunctional electrophile.
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Base Addition: Add triethylamine (TEA) (2.5 equivalents).
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Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the alcohol and driving the equilibrium forward.
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Electrophilic Coupling: Cool the reaction mixture to 0 °C using an ice bath. Introduce succinyl chloride (1.0 equivalent) dropwise.
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Causality: Succinyl chloride is highly reactive; cooling controls the exothermic nature of the reaction and minimizes the formation of polymeric side products.
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Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).
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Workup & Isolation: Quench with water. Wash the organic layer successively with 1M HCl (to remove excess TEA), saturated aqueous NaHCO3 (to remove unreacted succinic acid generated from hydrolyzed chloride), and brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Analytical Validation:
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1H NMR (CDCl3): Validate the succinate core via a singlet at ~2.7 ppm (4H, -CH2-CH2-). Confirm the benzylic ester formation via a singlet at ~5.2 ppm (4H, -O-CH2-Ar). The aromatic protons will appear as an AA'BB' system (doublets at ~7.5 and ~8.2 ppm, 8H).
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Mass Spectrometry (ESI-MS): Confirm the molecular weight via the [M+H]+ peak at m/z 389.3 or the sodium adduct [M+Na]+ at m/z 411.3.
Caption: Synthetic workflow for Bis(4-nitrobenzyl) succinate via nucleophilic acyl substitution.
Mechanistic Insights: The 4-Nitrobenzyl Cleavage Pathway
In drug development, bis(4-nitrobenzyl) succinate is often utilized as a prodrug scaffold or a cleavable bioconjugation linker. The true power of the 4-nitrobenzyl (PNB) group lies in its orthogonal cleavage mechanism. While highly stable to acids, it is exceptionally susceptible to reduction[1].
When subjected to catalytic hydrogenolysis (e.g., H2 with Pd/C) or chemical reduction (e.g., SnCl2), the strongly electron-withdrawing nitro (-NO2) group is reduced to a strongly electron-donating amino (-NH2) group[1]. This electronic inversion drastically increases the electron density of the aromatic ring. The resulting 4-aminobenzyl ester is highly unstable and undergoes spontaneous 1,6-elimination (self-immolation), forming an aza-quinone methide intermediate and releasing the free succinic acid payload. Alternatively, under specific UV irradiation, the benzylic C-O bond can undergo photolytic cleavage via a radical pathway[2].
Caption: Reductive cleavage mechanism of the 4-nitrobenzyl ester triggering self-immolation.
References
- LookChem. "bis[(4-nitrophenyl)methyl] butanedioate,cas:58265-86-4".
- PubChem / National Institutes of Health. "Bis(4-nitrophenyl) adipate | C18H16N2O8 | CID 95994".
- BenchChem. "A Comparative Guide to 4-Nitrobenzyl Alcohol and 4-Chlorobenzyl Alcohol in Chemical Synthesis".
- ACS Publications. "Photo-Uncaging by C(sp3)–C(sp3) Bond Cleavage Restores β-Lapachone Activity".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bis[(4-nitrophenyl)methyl] butanedioate,cas:58265-86-4, CasNo.58265-86-4 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. Bis(4-nitrophenyl) adipate | C18H16N2O8 | CID 95994 - PubChem [pubchem.ncbi.nlm.nih.gov]
